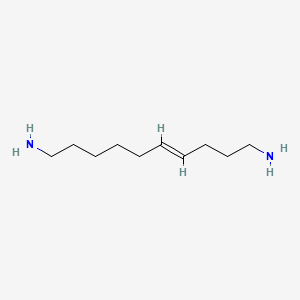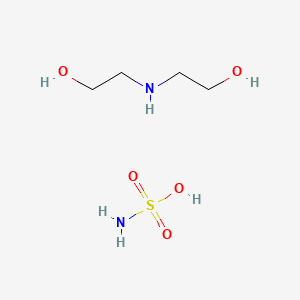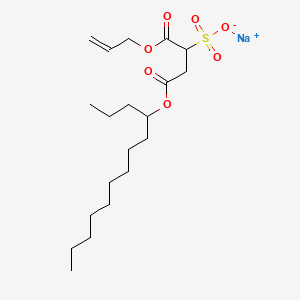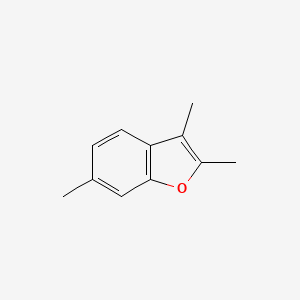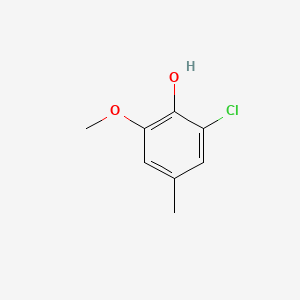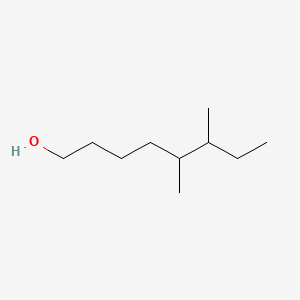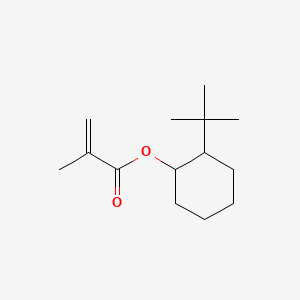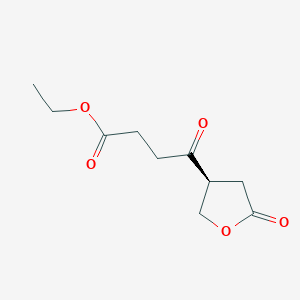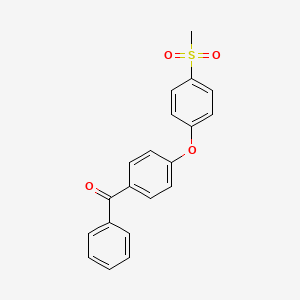
2-Amino-N-(2-chloroethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2-chloroethyl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloroethyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-chloroethyl)benzamide typically involves the reaction of 2-chloroethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5COCl+NH2CH2CH2Cl→C6H5CONHCH2CH2Cl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(2-chloroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the benzamide.
Reduction: Ethyl derivatives of the benzamide.
Substitution: Hydroxyethyl or thioethyl derivatives of the benzamide.
Aplicaciones Científicas De Investigación
2-Amino-N-(2-chloroethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(2-chloroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: This compound also inhibits HDACs and has shown potent antitumor activity.
N-(2-Amino-4-fluorophenyl)-4-(bis(2-chloroethyl)amino)benzamide: This derivative exhibits selectivity for HDAC3 and has demonstrated significant anticancer activity.
Uniqueness
2-Amino-N-(2-chloroethyl)benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry applications.
Propiedades
Número CAS |
85098-71-1 |
|---|---|
Fórmula molecular |
C9H11ClN2O |
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
2-amino-N-(2-chloroethyl)benzamide |
InChI |
InChI=1S/C9H11ClN2O/c10-5-6-12-9(13)7-3-1-2-4-8(7)11/h1-4H,5-6,11H2,(H,12,13) |
Clave InChI |
YRIMPZJCTLXZAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




